molecular formula C7H8N4O3 B13562019 Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate

Cat. No.: B13562019
M. Wt: 196.16 g/mol
InChI Key: CDFBFISSQHZIPQ-UHFFFAOYSA-N
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Description

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a compound that belongs to the class of azides and oxazoles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It contains an azide group, which is known for its high reactivity, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition: Copper(I) iodide as a catalyst in combination with a base such as triethylamine.

Major Products Formed

    Substitution: Various substituted oxazoles depending on the nucleophile used.

    Reduction: Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.

    Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group reacts with alkyne groups via a [3+2] cycloaddition to form triazoles. This reaction is highly specific and efficient, making it useful for labeling biomolecules.

Comparison with Similar Compounds

Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can be compared with other azide-containing compounds and oxazole derivatives:

    Similar Compounds: Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate, Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate, and various triazole derivatives.

    Uniqueness: The presence of both an azide group and an oxazole ring in a single molecule makes this compound unique. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.

Properties

Molecular Formula

C7H8N4O3

Molecular Weight

196.16 g/mol

IUPAC Name

ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C7H8N4O3/c1-2-13-7(12)6-3-5(10-14-6)4-9-11-8/h3H,2,4H2,1H3

InChI Key

CDFBFISSQHZIPQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NO1)CN=[N+]=[N-]

Origin of Product

United States

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